molecular formula C9H12N2O2 B13321756 3-Amino-3-(4-methylpyridin-3-yl)propanoic acid

3-Amino-3-(4-methylpyridin-3-yl)propanoic acid

Cat. No.: B13321756
M. Wt: 180.20 g/mol
InChI Key: KNLMSTBFYOCJDJ-UHFFFAOYSA-N
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Description

3-Amino-3-(4-methylpyridin-3-yl)propanoic acid is an organic compound with the molecular formula C9H12N2O2 It is a derivative of propanoic acid, featuring an amino group and a 4-methylpyridin-3-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(4-methylpyridin-3-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyridine and acrylonitrile.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(4-methylpyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

3-Amino-3-(4-methylpyridin-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antioxidant activities.

    Industry: Utilized in the development of new materials and coordination polymers.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in metabolic pathways.

    Pathways: It can modulate biochemical pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

  • 3-(3-Pyridyl)propanoic acid
  • 2-Amino-3-(pyridin-2-yl)propanoic acid
  • 3-Amino-3-(4-hydroxyphenyl)propanoic acid

Comparison:

  • Structural Differences: The presence of different substituents on the pyridine ring or the propanoic acid backbone.
  • Unique Properties: 3-Amino-3-(4-methylpyridin-3-yl)propanoic acid is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3-amino-3-(4-methylpyridin-3-yl)propanoic acid

InChI

InChI=1S/C9H12N2O2/c1-6-2-3-11-5-7(6)8(10)4-9(12)13/h2-3,5,8H,4,10H2,1H3,(H,12,13)

InChI Key

KNLMSTBFYOCJDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C(CC(=O)O)N

Origin of Product

United States

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